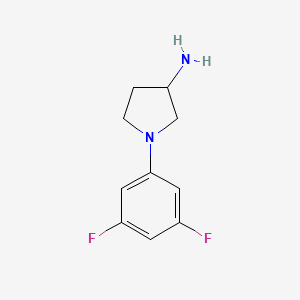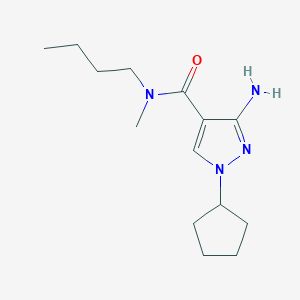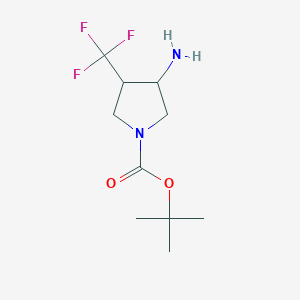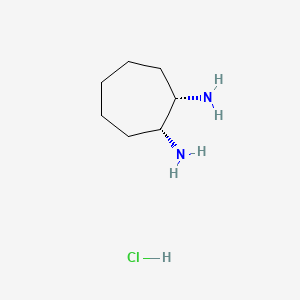![molecular formula C14H16F3N3 B11736021 {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736021.png)
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a phenylethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Phenylethylamine Moiety: The final step involves the alkylation of the pyrazole ring with 2-phenylethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of pyrazoline derivatives or defluorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Imines, amides
Reduction: Pyrazoline derivatives, defluorinated products
Substitution: Substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can also be used in the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation. It can also be used in the formulation of specialty chemicals and advanced polymers.
Mecanismo De Acción
The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the phenylethylamine moiety allows for interactions with neurotransmitter receptors. This dual functionality enables the compound to modulate various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylamine
- [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylamine
- [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]propylamine
Uniqueness
Compared to similar compounds, {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine stands out due to the presence of the phenylethylamine moiety, which imparts unique biological activity and enhances its potential as a therapeutic agent. The trifluoromethyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H16F3N3 |
|---|---|
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-2-phenylethanamine |
InChI |
InChI=1S/C14H16F3N3/c1-20-10-12(13(19-20)14(15,16)17)9-18-8-7-11-5-3-2-4-6-11/h2-6,10,18H,7-9H2,1H3 |
Clave InChI |
FLARVBGQTFLRDG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(F)(F)F)CNCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11735945.png)


![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11735960.png)

![2-(4-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11735971.png)



![pentyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736007.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736034.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736036.png)
![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736040.png)
